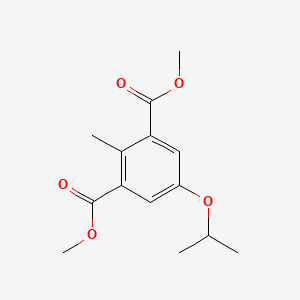
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes an isophthalic acid core substituted with isopropoxy and methyl groups, and esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the esterification of 5-isopropoxy-2-methyl-isophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The esterification reaction is typically conducted in large reactors with efficient mixing and temperature control.
化学反応の分析
Types of Reactions
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-Isopropoxy-2-methyl-isophthalic acid.
Oxidation: 5-Isopropoxy-2-carboxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups which can be hydrolyzed in vivo.
作用機序
The mechanism of action of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active carboxylic acid form. This can then interact with cellular targets, potentially affecting biochemical pathways. The isopropoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 5-Isopropoxy-isophthalic acid monomethyl ester
- 5-Isopropoxy-2-methyl-isophthalic acid
- Dimethyl isophthalate
Uniqueness
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to its specific substitution pattern and esterification. This gives it distinct chemical properties and reactivity compared to similar compounds. Its combination of isopropoxy and methyl groups, along with the ester functionalities, makes it a versatile intermediate for various chemical transformations and applications.
特性
分子式 |
C14H18O5 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8(2)19-10-6-11(13(15)17-4)9(3)12(7-10)14(16)18-5/h6-8H,1-5H3 |
InChIキー |
HSUGWLURBWDZJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















